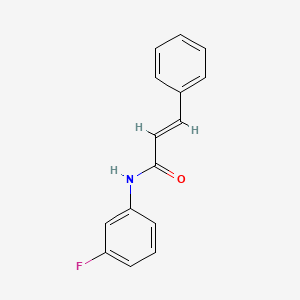

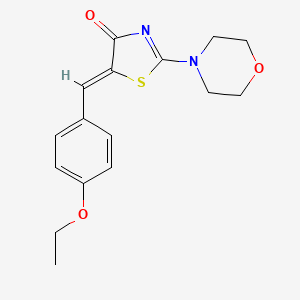

![molecular formula C15H19N3O2 B5558376 6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 58668-99-8](/img/structure/B5558376.png)

6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidinedione derivatives involves various organic synthesis techniques. A relevant study in this context is the work by Katakami et al. (1992), where they synthesized a series of 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives, exploring their electrophysiological activity. Although this study does not directly address the synthesis of the exact compound , it provides insight into the synthesis strategies for related pyrimidinedione derivatives, highlighting the importance of substituent variations in modulating the compound's properties and activities (Katakami et al., 1992).

Scientific Research Applications

Synthesis and Characterization

- Pyrazolo[1,5-a]Pyrimidines: Maquestiau et al. (2010) described the synthesis of pyrazolo[1,5-a] pyrimidines, indicating the relevance of similar pyrimidinedione derivatives in chemical synthesis and characterization processes. This study provides insight into the methods of synthesizing related compounds and their identification techniques (Maquestiau, Taghret, & Eynde, 2010).

Chemical Properties and Dimerization

- Ureidopyrimidones and Hydrogen Bonding: Beijer et al. (1998) explored the dimerization of 6-Methyl-2-butylureidopyrimidone via hydrogen bonding. This research highlights the chemical properties and potential applications in supramolecular chemistry of pyrimidinedione derivatives (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Synthesis and Derivatization

- Novel Synthesis of Pyrimidines: Lal and Gidwani (1993) investigated a new synthesis and derivatization of 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles, focusing on the transformation of pyrimidinediones under specific conditions (Lal & Gidwani, 1993).

Pharmacological Aspects

- Pyrimidine Derivatives: Verma et al. (2020) conducted a review on pharmacological aspects of pyrimidine derivatives, indicating their antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities. This highlights the broad potential of pyrimidinedione derivatives in pharmaceutical applications (Verma, Joshi, Agarwal, Soni, & Kataria, 2020).

Structural and Optical Exploration

- Thiopyrimidine Derivatives: Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, underscoring their significance in nonlinear optics and medicinal applications (Hussain et al., 2020).

properties

IUPAC Name |

6-(N-butylanilino)-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-3-4-10-18(12-8-6-5-7-9-12)13-11-14(19)17(2)15(20)16-13/h5-9,11H,3-4,10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHESJLFQTOKMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=CC(=O)N(C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349463 |

Source

|

| Record name | STK582370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Butyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione | |

CAS RN |

58668-99-8 |

Source

|

| Record name | STK582370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

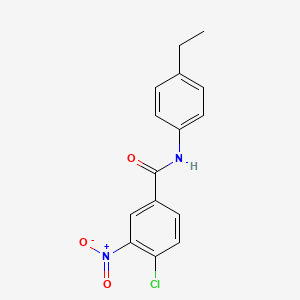

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

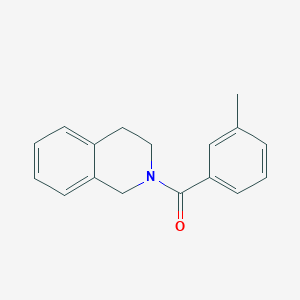

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

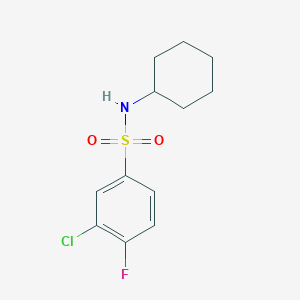

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)